Dipentyl fumarate
Overview
Description
Scientific Research Applications
Fumarate in Biotechnology and Bioengineering
Fumarate, a naturally occurring organic acid, plays a significant role in the tricarboxylic acid (TCA) cycle. It has applications in various industries such as food, pharmaceuticals, and chemicals. A study by Chen et al. (2019) focused on improving microbial production of fumarate through genetic engineering of Candida glabrata. They achieved this by optimizing the spatial modulation and cofactor balance of key enzymes in the reductive TCA pathway, leading to efficient fumarate production (Chen, Li, Tong, & Liu, 2019).
Fumarate in Cancer Research
Fumarate, as an oncometabolite, has been studied for its potential in cancer detection and imaging. Zengeya et al. (2016) developed a chemical approach for detecting fumarate in cells, which could be pivotal for new cancer diagnostic methods. This technique uses a bioorthogonal reaction to create fluorescent pyrazoline cycloadducts for visualizing fumarate accumulation (Zengeya et al., 2016).
Fumarate in Polymer Science
In polymer science, dialkyl fumarates with bulky substituents have been used to create less-flexible rod-like polymers. Otsu et al. (1985) found that diisopropyl fumarate, among other fumarates, could be homopolymerized to form polymers with unique thermal degradation behaviors and solubility profiles. These polymers, possessing distinct molecular structures, have potential applications in materials science (Otsu, Minai, Toyoda, & Yasuhara, 1985).
Fumarate in Medical Therapeutics
Fumarate has also been explored for therapeutic interventions. A study by Mendz et al. (1995) investigated the role of fumarate reductase as a therapeutic target against Helicobacter pylori, suggesting its potential in treating bacterial infections. They assessed the effects of various inhibitors on fumarate reductase activity in bacterial cells (Mendz, Hazell, & Srinivasan, 1995).
Fumarate in Biofuels
Engineering efforts have been made to enhance the production of fumarate, a key dicarboxylic acid, for biofuel applications. Chen et al. (2020) employed pathway engineering in Escherichia coli to construct a noncyclic glyoxylate pathway for fumarate production. Their approach involved optimizing gene expression levels and enhancing fumarate export, significantly increasing fumarate production (Chen, Ma, Liu, Luo, & Liu,2020)
Safety And Hazards
properties
IUPAC Name |
dipentyl (E)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCMRHDORQSGIS-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C=CC(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)/C=C/C(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyl fumarate | |
CAS RN |
20314-74-3 | |
Record name | Diamyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020314743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIAMYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQZ5X9XLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.